(R)-Phenprocoumon is a synthetic compound classified as a vitamin K antagonist, primarily used as an anticoagulant. It is structurally related to coumarin and plays a significant role in the prevention and treatment of thromboembolic diseases, including venous thrombosis and pulmonary embolism. The compound is known for its high bioavailability and long half-life, making it effective for long-term anticoagulation therapy.
(R)-Phenprocoumon is synthesized from coumarin derivatives. The synthesis typically involves the acylation of sodium salts of diethyl ester derivatives, leading to the formation of this specific enantiomer. Its development was aimed at improving upon existing anticoagulants like warfarin, with a focus on enhanced efficacy and safety profiles.
(R)-Phenprocoumon is classified under the following categories:
The synthesis of (R)-Phenprocoumon can be achieved through several methods, with a common approach involving the acylation of sodium salts derived from diethyl ester (1-phenylpropyl)butyric acid. This method allows for the selective formation of the desired enantiomer through controlled reaction conditions.
(R)-Phenprocoumon has the molecular formula and features a coumarin backbone with an ethylbenzyl substitution at the 3-position. Its stereochemistry is critical for its biological activity.
(R)-Phenprocoumon undergoes various chemical reactions, primarily involving hydroxylation and conjugation in metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9, leading to hydroxylated metabolites that are pharmacologically inactive.
(R)-Phenprocoumon exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase complex subunit 1, which is crucial for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent coagulation factors such as prothrombin (factor II), factor VII, factor IX, and factor X.
These properties contribute to its pharmacokinetic profile, including absorption and distribution characteristics.
(R)-Phenprocoumon is primarily used in clinical settings for:
The discovery of phenprocoumon traces back to mid-20th century anticoagulant research (1950s), when scientists systematically modified the 4-hydroxycoumarin structure to develop long-acting vitamin K antagonists. Unlike warfarin, which gained global adoption, phenprocoumon emerged as the predominant oral anticoagulant in specific European markets. Germany, Austria, and neighboring countries established this agent as their first-line VKA therapy due to its favorable pharmacokinetic profile in long-term management. By the 1970s, phenprocoumon (marketed as Marcoumar, Marcumar, or Falithrom) had become deeply embedded in clinical practice for thromboembolic disorders, including atrial fibrillation, mechanical heart valve prophylaxis, and post-myocardial infarction care. Its adoption pattern created a distinct geographical prescribing dichotomy—while warfarin dominated English-speaking countries, phenprocoumon secured approximately 90% of the German VKA market [3] [5]. This regional preference persists despite newer anticoagulants, partly due to established clinician familiarity and robust monitoring systems. The racemic mixture containing both (R)- and (S)-enantiomers remains standard in therapeutic formulations, though contemporary research increasingly recognizes their differential metabolic and anticoagulant properties [3].
Table 1: Key Historical Milestones in Phenprocoumon Development
Year Period | Development Milestone | Clinical Impact |
---|---|---|
Early 1950s | Initial synthesis from 4-hydroxycoumarin scaffold | Expansion of long-acting coumarin derivatives |
1953-1955 | First clinical evaluations in Germany | Established foundational efficacy data for thromboembolism |
1960s-1970s | Regional adoption in DACH region (Germany, Austria, Switzerland) | Became dominant VKA in German-speaking Europe |
1980s-2000s | Pharmacokinetic studies of enantiomers | Recognition of (R)- and (S)-phenprocoumon differences |
Phenprocoumon exists as a racemate of two enantiomers: (R)-phenprocoumon and its more pharmacologically active counterpart (S)-phenprocoumon. The stereochemical orientation critically determines interactions with hepatic enzymes, particularly the vitamin K epoxide reductase (VKOR) complex. While both enantiomers inhibit VKOR—the molecular target responsible for recycling oxidized vitamin K—their binding affinities and metabolic stability differ substantially. The (S)-enantiomer demonstrates 3-5 times greater anticoagulant potency than the (R)-form due to superior structural compatibility with VKOR's catalytic site [3] [7]. This enantioselectivity extends to metabolic pathways: (S)-phenprocoumon undergoes predominant oxidation via CYP2C9, whereas (R)-phenprocoumon utilizes CYP3A4-mediated metabolism as its primary clearance pathway. This divergence creates clinically significant exposure differentials in patients with genetic polymorphisms. For instance, carriers of CYP2C9*2 or *3 alleles exhibit markedly reduced (S)-enantiomer clearance but maintain normal (R)-phenprocoumon metabolism [7]. The structural basis for this specificity lies in the chiral center at the 1-phenylpropyl side chain, where the spatial arrangement dictates molecular interactions with both metabolic enzymes and pharmacological targets [3].
Table 2: Comparative Properties of Phenprocoumon Enantiomers
Property | (R)-Phenprocoumon | (S)-Phenprocoumon |
---|---|---|
Anticoagulant Potency | 1x (Reference) | 3-5x higher |
Primary Metabolic Pathway | CYP3A4 hydroxylation | CYP2C9 hydroxylation |
Protein Binding | ~99% (Mostly albumin) | ~99% (Mostly albumin) |
Half-life | 110-150 hours | 90-130 hours |
VKOR Inhibition Constant (Ki) | Higher (Lower affinity) | Lower (Higher affinity) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1